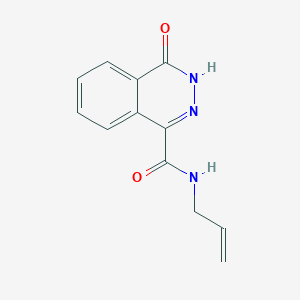

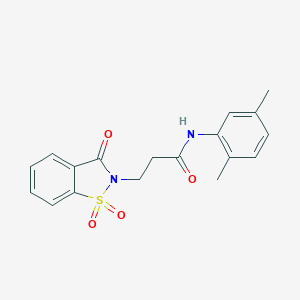

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” is a chemical compound with the molecular formula C12H11N3O2 . It has been mentioned in the context of various studies, including those related to the design, synthesis, and biological evaluation of certain derivatives .

Molecular Structure Analysis

The molecular structure of “N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” can be represented by the InChI code: 1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H, (H2,10,13) (H,12,14) . The compound has a molecular weight of 189.17 g/mol .Physical And Chemical Properties Analysis

“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” has a molecular weight of 189.17 g/mol . It has a topological polar surface area of 84.6 Ų and a rotatable bond count of 1 . The compound is represented by the canonical SMILES string: C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N .Applications De Recherche Scientifique

Antiproliferative Activity

- Summary of Application: This compound has been used in the synthesis of quinoxalinepeptidomimetic derivatives, which have been tested for their antiproliferative activities against human HCT-116 and HEH-293 cell lines .

- Methods of Application: The compound was prepared via the competing alkylation reaction of the ambient nucleophile, methyl 3- (3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, with allyl bromide to afford the corresponding O - and N -allyl quinoxaline ester derivatives . The esters gave the desired products through reactions with amines and amino acid esters via the azide coupling method .

- Results or Outcomes: Out of 34 screened derivatives, 22 active compounds exhibited inhibitory action against the HCT-116 cells, with IC 50 values ranging from 0.11 mg ml −1 to 0.78 mg ml −1 . These active compounds also increased the caspase 3 activity, which led to the programmed cell death of cancer cells . These active compounds did not have any cytotoxic effects on normal cells .

Anticancer Activity

- Summary of Application: This compound has been used in the synthesis of pyrimidine-pyrazole derivatives, which have been tested for their anticancer activities against Panc-1, MCF-7, HT-29, A-549, and HPDE cell lines .

- Methods of Application: The compound was synthesized through a series of reactions, including the Claisen-Schmidt reaction and condensation . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: All the tested compounds showed IC 50 values > 50 μg/mL against the HPDE cell line . Compounds 6a and 6e exhibited potent anticancer activity where the IC 50 values in the range of 1.7- 1.9, 1.4-182, 1.75-1.8, and 1.5-1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .

Synthesis of Pyrimidine-Pyrazole Derivatives

- Summary of Application: This compound has been used in the synthesis of pyrimidine-pyrazole derivatives, which have been tested for their anticancer activities .

- Methods of Application: The compound was synthesized through a series of reactions, including the Claisen-Schmidt reaction and condensation . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: All the tested compounds showed IC 50 values > 50 μg/mL against the HPDE cell line . Compounds 6a and 6e exhibited potent anticancer activity where the IC 50 values in the range of 1.7- 1.9, 1.4-182, 1.75-1.8, and 1.5-1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .

Synthesis of 4-Quinolone-3-Carboxamides

- Summary of Application: This compound has been used in the synthesis of 4-quinolone-3-carboxamides, which have been reported to harbor vast therapeutic potential .

- Methods of Application: The compound was synthesized through a series of reactions . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: 4-Quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Synthesis of Pyrimidine-Pyrazole Derivatives

- Summary of Application: This compound has been used in the synthesis of pyrimidine-pyrazole derivatives, which have been tested for their anticancer activities .

- Methods of Application: The compound was synthesized through a series of reactions, including the Claisen-Schmidt reaction and condensation . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: All the tested compounds showed IC 50 values > 50 μg/mL against the HPDE cell line . Compounds 6a and 6e exhibited potent anticancer activity where the IC 50 values in the range of 1.7- 1.9, 1.4-182, 1.75-1.8, and 1.5-1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .

Synthesis of 4-Quinolone-3-Carboxamides

- Summary of Application: This compound has been used in the synthesis of 4-quinolone-3-carboxamides, which have been reported to harbor vast therapeutic potential .

- Methods of Application: The compound was synthesized through a series of reactions . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: 4-Quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Propriétés

IUPAC Name |

4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZKAEYCYUEAML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)

![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)

![4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B479519.png)

![4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B479524.png)

![3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B479534.png)

![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)

![2-[(4-Phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B479573.png)

![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)

![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)